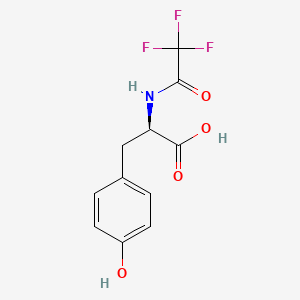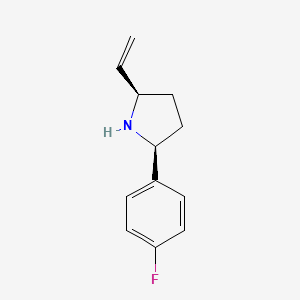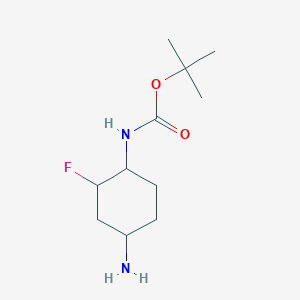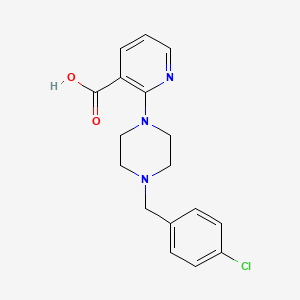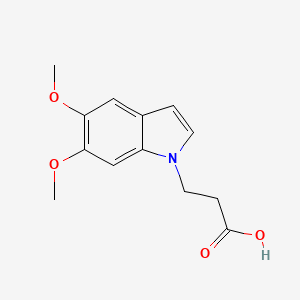
3-(5,6-Dimethoxy-1H-indol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5,6-Dimethoxy-1H-indol-1-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring substituted with methoxy groups at positions 5 and 6, and a propanoic acid chain at position 1.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dimethoxy-1H-indol-1-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dimethoxyindole and propanoic acid derivatives.
Reaction Conditions: The indole derivative is subjected to a series of reactions, including alkylation and esterification, under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. These methods ensure high yield and purity while minimizing waste and production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-(5,6-Dimethoxy-1H-indol-1-yl)propanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Aplicaciones Científicas De Investigación
3-(5,6-Dimethoxy-1H-indol-1-yl)propanoic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(5,6-Dimethoxy-1H-indol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Methoxy-1H-indol-3-yl)propanoic acid: Similar structure with one methoxy group, used in similar applications.
Indole-3-propionic acid: Lacks methoxy groups, known for its antioxidant properties.
Uniqueness
3-(5,6-Dimethoxy-1H-indol-1-yl)propanoic acid is unique due to the presence of two methoxy groups, which enhance its biological activity and potential therapeutic applications compared to its analogs .
Propiedades
Fórmula molecular |
C13H15NO4 |
|---|---|
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
3-(5,6-dimethoxyindol-1-yl)propanoic acid |
InChI |
InChI=1S/C13H15NO4/c1-17-11-7-9-3-5-14(6-4-13(15)16)10(9)8-12(11)18-2/h3,5,7-8H,4,6H2,1-2H3,(H,15,16) |
Clave InChI |
LQNWAPGTWUHDMW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=CN2CCC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12941846.png)

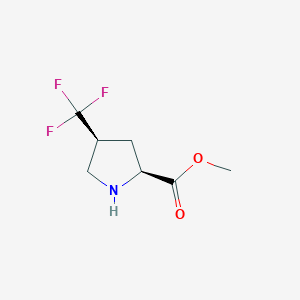
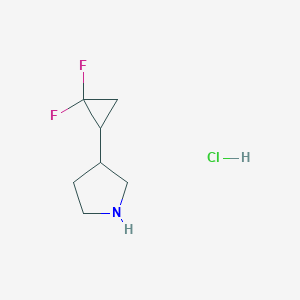
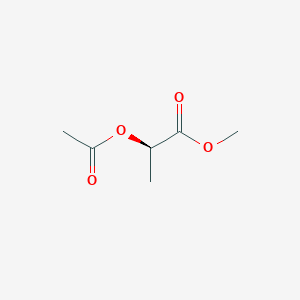
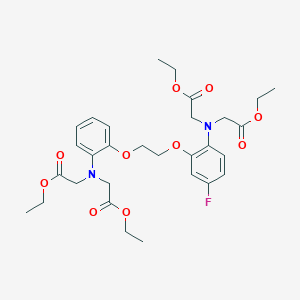
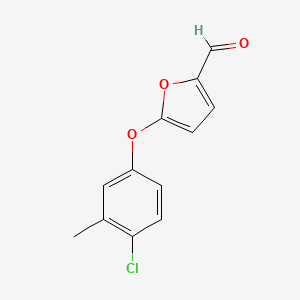
![1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B12941891.png)
![2-Methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol](/img/structure/B12941893.png)
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutyl)methanamine](/img/structure/B12941898.png)
